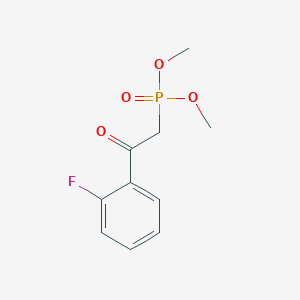

Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate

Descripción general

Descripción

Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate is a useful research compound. Its molecular formula is C10H12FO4P and its molecular weight is 246.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate serves as a versatile precursor in organic synthesis, demonstrating its utility in various chemical reactions. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has led to a novel class of cyclic phosphonic analogues of chromone, showcasing its potential in creating pharmacologically relevant compounds (Budzisz & Pastuszko, 1999). Similarly, its involvement in Friedel-Crafts reactions with electron-rich arenes to afford β,β-diarylphosphonates further emphasizes its role in facilitating the synthesis of complex organic molecules (Plażuk & Zakrzewski, 2005).

Material Science and Coating Applications

In material science, the phosphonate groups of this compound and its derivatives have been explored for enhancing the adhesive and anticorrosive properties of polymeric materials. For example, blending statistical phosphonated copolymers with poly(vinylidene fluoride) has shown promising results in improving the adhesion properties and corrosion resistance of coatings on galvanized steel plates (Bressy-Brondino et al., 2002).

Anticancer Research

The phosphonate moiety, as part of the molecular structure of this compound, has been incorporated into novel compounds with potential anticancer activities. A study has highlighted the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines. This underscores the potential of dimethyl phosphonate derivatives in the development of new anticancer agents (Fang et al., 2016).

Mechanistic Studies in Chemical Reactions

Mechanistic studies have also benefited from compounds like this compound. Research into the Atherton-Todd reaction mechanism, involving dimethyl phosphonate and chloro- or fluoro-substituted methanes, has provided insights into the amine-promoted processes, contributing to a deeper understanding of reaction pathways and the effects of substituents on reactivity (Georgiev et al., 1993).

Mecanismo De Acción

Target of Action

Phosphonate compounds are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors or activators .

Mode of Action

Phosphonate compounds typically act by mimicking the structure of natural biochemicals, allowing them to bind to their target enzymes or receptors and alter their function . The presence of the fluorophenyl group may further influence the compound’s interactions with its targets.

Biochemical Pathways

Phosphonates are involved in a wide range of biochemical processes, including signal transduction, enzyme regulation, and cell function . The impact on these pathways can lead to various downstream effects, depending on the specific targets and the biological context.

Pharmacokinetics

The pharmacokinetic properties of phosphonates are generally influenced by their chemical structure, the presence of functional groups, and their pka values . These factors can affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability.

Result of Action

Phosphonates can have a wide range of biological effects, from altering enzyme activity to modulating cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemicals can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its solubility and permeability .

Propiedades

IUPAC Name |

2-dimethoxyphosphoryl-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEBUGQVRKZURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)C1=CC=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

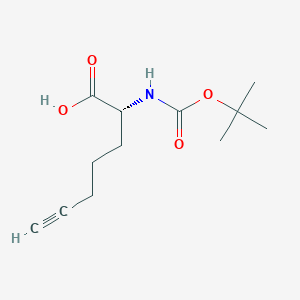

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

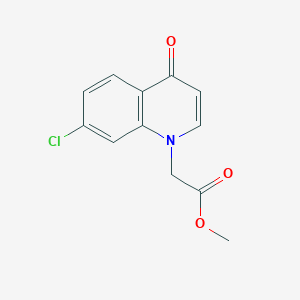

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione](/img/structure/B3092774.png)

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)